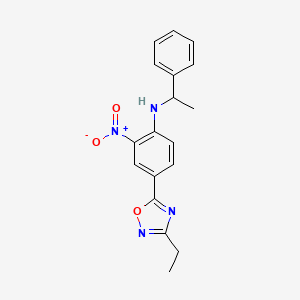
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline, also known as OXA-23, is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline involves the hydrolysis of the β-lactam ring in antibiotics. This compound is a class D β-lactamase enzyme that is produced by bacteria such as Acinetobacter baumannii. The enzyme cleaves the β-lactam ring in antibiotics such as penicillin and cephalosporins, which renders them inactive. This mechanism of action is a common mechanism of antibiotic resistance in bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit antimicrobial activity against various strains of bacteria. It has been shown to inhibit the growth of multidrug-resistant strains such as Acinetobacter baumannii. This compound inhibitors have been developed as a potential strategy to combat antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline in lab experiments include its ability to inhibit the growth of multidrug-resistant strains of bacteria and its potential applications in material science. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
For research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline include the development of novel inhibitors to combat antibiotic resistance, the synthesis of functional materials using this compound as a building block, and the investigation of the compound's potential applications in environmental science. Additionally, further studies are needed to determine the safety and toxicity of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline involves the reaction between 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline and 1-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the product is typically around 60-70%, and the purity can be determined through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial activity against various strains of bacteria, including multidrug-resistant strains such as Acinetobacter baumannii. This compound inhibits the activity of β-lactam antibiotics by hydrolyzing the β-lactam ring, which is a common mechanism of antibiotic resistance in bacteria. Therefore, this compound inhibitors have been developed as a potential strategy to combat antibiotic resistance.
This compound has also been studied for its potential applications in material science. It has been found to exhibit excellent thermal stability and can be used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and polymers.
Propriétés
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitro-N-(1-phenylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-17-20-18(25-21-17)14-9-10-15(16(11-14)22(23)24)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIBNXXYKBWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

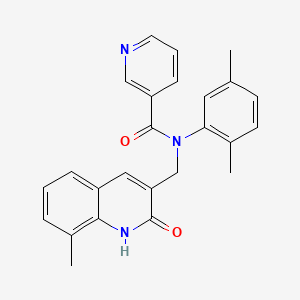
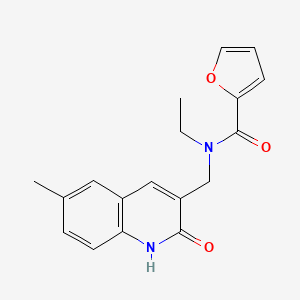
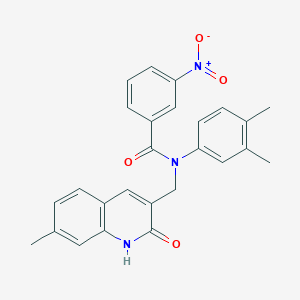
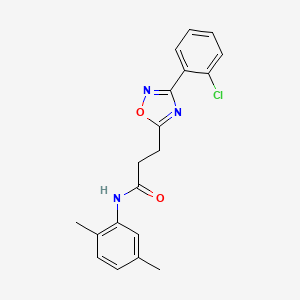
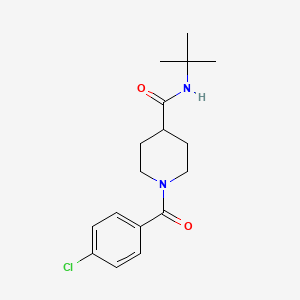


![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)


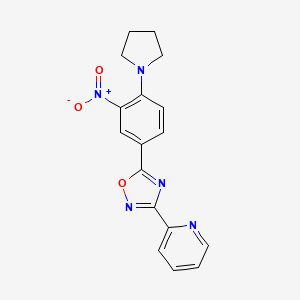

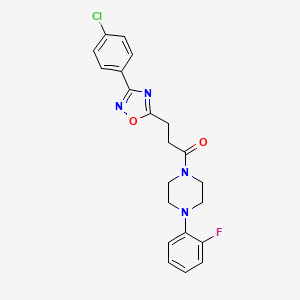
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)